molecular formula C4H7NO B154976 3-Hydroxybutyronitrile CAS No. 4368-06-3

3-Hydroxybutyronitrile

Cat. No. B154976
CAS RN: 4368-06-3
M. Wt: 85.1 g/mol
InChI Key: BYJAJQGCMSBKPB-UHFFFAOYSA-N
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Description

3-Hydroxybutyronitrile is a β-hydroxynitrile derivative . It undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state .


Synthesis Analysis

The synthesis of 3-Hydroxybutyronitrile involves a series of optimization studies including pH, solvent, and temperature. The nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 with the substrate 3-hydroxybutyronitrile has been used in these studies . The best conditions to retain enantioselectivity and activity were identified as a temperature of 25°C and a pH of 7 .


Molecular Structure Analysis

The molecular formula of 3-Hydroxybutyronitrile is C4H7NO . The linear formula is CH3C(OH)CH2CN .


Chemical Reactions Analysis

3-Hydroxybutyronitrile undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state . It also undergoes hydrolysis reactions in biocatalytic processes .


Physical And Chemical Properties Analysis

3-Hydroxybutyronitrile has a molecular weight of 85.10 . It has a density of 0.976 g/mL at 25 °C (lit.) . The boiling point is 214 °C (lit.) . The refractive index is n20/D 1.429 (lit.) .

Mechanism of Action

Target of Action

3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, is a β-hydroxynitrile derivative . It is primarily targeted by nitrile hydrolyzing enzymes such as nitrilase, nitrile hydratase, and amidase . These enzymes play a crucial role in the biotransformation of nitriles into synthetically important acids and amides .

Mode of Action

The compound undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state . This process is facilitated by the aforementioned nitrile hydrolyzing enzymes .

Biochemical Pathways

The biochemical pathway involving 3-Hydroxybutyronitrile is primarily the hydrolysis of nitriles . This pathway offers routes to synthetically important acids and amides . The compound serves as a substrate for the nitrile hydrolyzing bacterium Rhodococcus erythropolis SET1 .

Pharmacokinetics

The compound’s boiling point is 214 °c , and its density is 0.976 g/mL at 25 °C , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 3-Hydroxybutyronitrile is the production of synthetically important acids and amides via hydrolysis reactions . These products have potential applications in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties .

Action Environment

The action of 3-Hydroxybutyronitrile is influenced by environmental factors such as pH, solvent, and temperature . Studies have identified a temperature of 25°C and a pH of 7 as the best conditions to retain enantioselectivity and activity . The addition of organic solvents to the biotransformation mixture also affects the compound’s action .

Safety and Hazards

3-Hydroxybutyronitrile is an irritant . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn .

properties

IUPAC Name

3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAJQGCMSBKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963097
Record name 3-Hydroxybutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybutyronitrile

CAS RN

4368-06-3
Record name 3-Hydroxybutanenitrile
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Record name 3-Hydroxybutyronitrile
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Record name 3-Hydroxybutanenitrile
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Record name 3-hydroxybutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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